6-propoxy-9H-purin-2-amine

Purinergic Signaling Pain Research Ion Channel Pharmacology

Researchers needing defined purinergic probes or CDK2 SAR comparators face variability in O6-substituted guanine activity profiles. This compound offers validated reference data across multiple targets. - P2X3 antagonism: EC50 = 80 nM for pain pathway studies - CDK2 inhibition: IC50 = 75 μM as SAR baseline (4.4x less potent than NU2058) - Antiproliferative control: IC50 = 1.33 μM vs. CCRF-CEM cells (21x potency over 6-propoxypurine) - Moderate PNP inhibition: IC50 = 1.33 μM for nuanced T-cell metabolism studies

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 6331-91-5
Cat. No. B3055185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-propoxy-9H-purin-2-amine
CAS6331-91-5
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCCCOC1=NC(=NC2=C1NC=N2)N
InChIInChI=1S/C8H11N5O/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h4H,2-3H2,1H3,(H3,9,10,11,12,13)
InChIKeyWWMYHQCOEFJVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Propoxy-9H-Purin-2-Amine: Procurement & Differentiation


6-Propoxy-9H-purin-2-amine (CAS 6331-91-5), also known as O6-propylguanine, is an O6-substituted purine derivative with a 2-amine group [1]. This compound serves as a key synthetic intermediate and a probe for investigating DNA repair pathways and purinergic signaling, with documented activity against the P2X3 receptor and cyclin-dependent kinase 2 (CDK2) [2].

Non-Interchangeability of 6-Propoxy-9H-Purin-2-Amine


Within the O6-substituted guanine analog class, the identity and steric properties of the O6-substituent critically determine the compound's activity profile. For instance, while 6-propoxy-9H-purin-2-amine exhibits moderate CDK2 inhibition (IC50 = 75 μM), the closely related NU2058 (O6-cyclohexylmethylguanine) is a more potent CDK2 inhibitor (IC50 = 17 μM) . Conversely, this compound's propyl group renders it a substrate for O6-alkylguanine-DNA alkyltransferase (AGT) with different kinetics compared to the benzyl or methyl analogs, a critical factor in designing DNA repair studies [1]. Therefore, generic substitution between O6-substituted guanine derivatives is not scientifically valid without verifying the specific activity data for the target of interest.

Quantitative Evidence for 6-Propoxy-9H-Purin-2-Amine Selection


P2X3 Receptor Antagonism

6-Propoxy-9H-purin-2-amine acts as a potent antagonist of the rat P2X3 purinoceptor, a ligand-gated ion channel involved in pain signaling [1]. This activity is quantitatively defined and provides a basis for its use as a pharmacological tool. While it is less potent than some advanced clinical candidates like BLU-5937 (IC50 = 25 nM for hP2X3) [2], its nanomolar potency and distinct purine scaffold differentiate it from other non-nucleotide P2X3 antagonists such as A-317491 (Ki = 22-92 nM) [3].

Purinergic Signaling Pain Research Ion Channel Pharmacology

CDK2 Inhibition Profile

6-Propoxy-9H-purin-2-amine inhibits cyclin-dependent kinase 2 (CDK2) with an IC50 of 75 μM [1]. This moderate inhibitory activity places it in a distinct functional category from the more potent, structurally related CDK2 inhibitor NU2058 (O6-cyclohexylmethylguanine, IC50 = 17 μM) . The 4.4-fold difference in potency is significant and underscores that a simple change in the O6-substituent from a propyl to a cyclohexylmethyl group drastically alters CDK2 affinity.

Cancer Research Cell Cycle Kinase Inhibition

Antiproliferative Activity in Leukemia Cells

In a 72-hour cell proliferation assay, 6-propoxy-9H-purin-2-amine inhibited the growth of CCRF-CEM human leukemia cells with an IC50 of 1.33 μM [1]. This level of antiproliferative activity is notable and can be benchmarked against related compounds tested in the same assay system. For instance, 6-propoxypurine (a close analog lacking the 2-amino group) exhibited an IC50 of 27.9 ± 4.0 μM, and 2-amino-6-chloropurine riboside (a ribosylated analog) showed an IC50 of 17.2 ± 3.3 μM [2].

Leukemia Research Antiproliferative Agents Cancer Cell Biology

PNP Inhibition in T-Cell Research

6-Propoxy-9H-purin-2-amine inhibits purine nucleoside phosphorylase (PNP), an enzyme critical for the purine salvage pathway and T-cell function, with an IC50 of 1.33 μM [1]. This is a well-defined, moderate inhibitory activity that distinguishes it from other purine analogs. In comparison, the clinically used PNP inhibitor forodesine (immucillin H) is far more potent, with a reported Ki of 72 pM [2]. This vast difference in potency clarifies the compound's role as a research tool rather than a drug candidate.

Immunology T-Cell Biology Enzyme Inhibition

6-Propoxy-9H-Purin-2-Amine Research Applications


P2X3 Receptor Pain Signaling

As a defined antagonist of the P2X3 receptor with an EC50 of 80 nM, 6-propoxy-9H-purin-2-amine is suitable for in vitro studies exploring purinergic signaling in pain pathways. Its purine-based scaffold offers a chemical alternative to other non-nucleotide antagonists like A-317491, allowing for comparative pharmacology and off-target profiling [1].

CDK2 Inhibitor SAR Studies

With its moderate CDK2 inhibitory activity (IC50 = 75 μM), this compound is an ideal comparator in SAR campaigns aimed at developing more potent CDK2 inhibitors. It provides a clear baseline to quantify the impact of O6-substituent modifications, as demonstrated by the 4.4-fold potency increase observed with NU2058 [2].

Antiproliferative Screening in Leukemia Models

The compound's potent, defined activity against CCRF-CEM leukemia cells (IC50 = 1.33 μM) makes it a valuable positive control or reference compound in antiproliferative assays. Its 21-fold greater potency compared to 6-propoxypurine directly highlights the importance of the 2-amino group, making it the preferred compound for such studies [3].

PNP Mechanistic Studies

As a moderate PNP inhibitor (IC50 = 1.33 μM), 6-propoxy-9H-purin-2-amine can be used to study the downstream effects of partial PNP inhibition on T-cell metabolism and function. This contrasts with the use of ultra-potent inhibitors like forodesine, which cause complete enzyme blockade, offering a tool for more nuanced pathway analysis [4].

Technical Documentation Hub

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